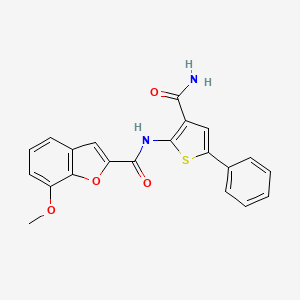

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic organic compound featuring a thiophene core substituted with a phenyl group at position 5 and a carbamoyl moiety at position 3. The benzofuran ring system is functionalized with a methoxy group at position 7 and a carboxamide group at position 4.

Properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-26-15-9-5-8-13-10-16(27-18(13)15)20(25)23-21-14(19(22)24)11-17(28-21)12-6-3-2-4-7-12/h2-11H,1H3,(H2,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXAHCHIMJERHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and benzofuran intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 398.4 g/mol. The structure features a benzofuran moiety, which contributes to its pharmacological properties, alongside a thiophene derivative that enhances its biological activity.

Chemistry

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with potentially enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities, making it a subject of interest in biological studies:

- Anticancer Activity : Studies have shown that the compound induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanisms include:

- Antimicrobial Activity : Preliminary findings suggest potential antibacterial effects against pathogens like E. coli and S. aureus. Further research is needed to confirm these effects and explore antifungal properties .

Medicine

The compound is being investigated for its therapeutic applications , particularly in treating inflammatory diseases and cancers. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity .

Case Study 1: Anticancer Activity

A study conducted by Matiichuk et al. (2020) examined the anticancer properties of various benzofurancarboxamides, including this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, highlighting the potential for developing new anticancer therapies based on this compound .

Case Study 2: Antimicrobial Research

In another study focusing on antimicrobial properties, this compound was tested against common bacterial strains. The results showed promising antibacterial activity, suggesting further investigation could lead to new treatments for bacterial infections .

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Chemistry | Building block for complex molecule synthesis |

| Biology | Significant anticancer and antimicrobial activities |

| Medicine | Potential therapeutic applications in oncology and inflammation |

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural comparisons focus on analogs with modifications in regions critical to chemical environment and reactivity. Evidence from NMR studies highlights regions A (positions 39–44) and B (positions 29–36) as pivotal for differentiating substituent effects in related compounds . Below is a comparative analysis based on NMR chemical shifts and substituent influences:

Table 1: Substituent Comparison in Critical Regions

| Compound | Region A (Positions 39–44) | Region B (Positions 29–36) | Key NMR Shifts (ppm) |

|---|---|---|---|

| Target Compound | Carbamoyl group | Methoxy-substituted benzofuran | δ 7.2–7.5 (aromatic), δ 3.8 (OCH₃) |

| Compound 1 (Reference) | Acetyl group | Unmodified benzofuran | δ 7.1–7.3 (aromatic), δ 2.1 (CH₃CO) |

| Compound 7 (Reference) | Hydroxyl group | Halogenated benzofuran | δ 7.4–7.6 (aromatic), δ 4.5 (OH) |

Key Observations :

Region A (Carbamoyl vs. Acetyl/Hydroxyl) :

- The carbamoyl group in the target compound introduces hydrogen-bonding capability, reflected in downfield shifts (δ 7.2–7.5 ppm) compared to Compound 1’s acetyl group (δ 2.1 ppm) .

- Compound 7’s hydroxyl group in Region A causes distinct proton environments, evidenced by a δ 4.5 ppm shift, suggesting enhanced polarity.

Region B (Methoxy vs. Halogen/Unmodified) :

- The methoxy group in the target compound stabilizes the benzofuran ring via electron-donating effects, contrasting with Compound 7’s halogenated benzofuran, which may increase electrophilicity.

Research Findings and Structural Insights

NMR Profiling :

- Overlap in chemical shifts outside Regions A and B indicates conserved structural frameworks in analogs. Divergences in Regions A/B directly correlate with substituent identity, enabling precise structural elucidation .

- For example, the target compound’s carbamoyl group in Region A creates a unique δ 7.2–7.5 ppm aromatic shift, absent in acetyl- or hydroxyl-bearing analogs.

However, substituent variations in Regions A/B necessitate individualized analysis for accurate property prediction .

Synthetic and Functional Implications :

- Modifications in Region A (e.g., carbamoyl → acetyl) alter electronic profiles, impacting reactivity in cross-coupling or nucleophilic substitution reactions.

- Region B’s methoxy group likely enhances metabolic stability compared to halogenated analogs, which may be prone to dehalogenation.

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound’s chemical structure includes a benzofuran moiety, which is known for its diverse biological properties. The molecular weight of this compound is approximately 398.4 g/mol .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against hepatocellular carcinoma (HCC) cells, demonstrating significant anti-proliferative effects at certain concentrations .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and caspase activation.

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : It has been observed that the compound downregulates markers associated with EMT, such as vimentin and MMP9, thereby inhibiting metastasis in HCC cells .

- Targeting Integrin Signaling : The compound appears to suppress integrin α7 expression, impacting downstream signaling pathways like FAK/AKT, which are crucial for cell migration and invasion .

Biological Activity in Cell Lines

The efficacy of this compound has been evaluated in various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Huh7 (HCC) | 38.15 | Significant inhibition of viability |

| PLC/PRF/5 (HCC) | Not specified | Anti-metastatic effects observed |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. In Huh7 cells, treatment with concentrations greater than 5 μM significantly suppressed cell viability over 24 and 48 hours .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Anti-Metastatic Effects : A study demonstrated that the compound significantly inhibited the migration and invasion of Huh7 cells at non-cytotoxic concentrations (1–5 μM), indicating its potential as an anti-metastatic agent .

- Molecular Targeting : Research has shown that the compound's ability to downregulate p53 levels and integrin α7 contributes to its anti-cancer properties, suggesting a multi-targeted approach in cancer treatment .

- Comparison with Other Compounds : In comparative studies with other benzofuran derivatives, this compound exhibited superior activity against specific cancer types, reinforcing its therapeutic potential .

Q & A

Q. What are the foundational synthetic routes for preparing N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling benzofuran and thiophene precursors. For example:

Start with 7-methoxy-1-benzofuran-2-carboxylic acid activation using coupling agents like EDCI/HOBt.

React with 3-carbamoyl-5-phenylthiophen-2-amine under anhydrous conditions (e.g., THF, 0°C).

Optimize yield by varying catalysts (e.g., NaH in THF for deprotonation ) and reaction time.

Purify via silica gel chromatography, monitoring intermediates by TLC.

Key parameters: Solvent polarity, temperature control, and stoichiometric ratios of coupling reagents .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and carbamoyl/thiophene integration .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C22H17N2O4S).

- HPLC : Assess purity (>95%) using C18 columns and UV detection at λ = 254 nm .

- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorometric assays .

- Molecular docking : Prioritize targets (e.g., PARP-1) using AutoDock Vina with PDB structures .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be systematically addressed?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (LC-MS/MS) and metabolic pathways (liver microsomes) .

- Tissue distribution studies : Use radiolabeled compound (e.g., 14C) to track bioavailability .

- Metabolite identification : Compare inactive metabolites via HRMS/MS to refine SAR .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary phenyl groups on thiophene) .

- Bioassay stratification : Test analogs in parallel against primary (e.g., cancer cells) and secondary targets (e.g., inflammatory markers) .

- Statistical analysis : Use PCA or cluster analysis to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can computational modeling guide the optimization of target binding affinity and selectivity?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict affinity changes .

- ADMET prediction : Use QikProp to optimize bioavailability (e.g., reduce CYP450 inhibition) .

Q. What strategies resolve synthetic challenges in scaling up the compound for preclinical studies?

- Methodological Answer :

- Continuous flow chemistry : Improve reproducibility of coupling steps using microreactors .

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology .

- Crystallization screening : Use polymorph screens (e.g., solvent/anti-solvent pairs) to ensure consistent solid-state properties .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across different solvent systems?

- Methodological Answer :

- Solubility parameter analysis : Compare Hansen solubility parameters (δD, δP, δH) to identify mismatched solvents .

- Co-solvency approach : Blend solvents (e.g., DMSO/PEG 400) to enhance aqueous solubility for in vivo dosing .

- Particle size reduction : Use nano-milling or spray drying to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.